molecular formula C21H23NO3 B1667045 AMG9810 CAS No. 545395-94-6

AMG9810

货号: B1667045
CAS 编号: 545395-94-6
分子量: 337.4 g/mol
InChI 键: GZTFUVZVLYUPRG-IZZDOVSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMG 9810 是一种化学化合物,以其作为瞬时受体电位香草素样受体 1 (TRPV1) 的有效且选择性拮抗剂而闻名。该受体参与疼痛和热感的传导。 AMG 9810 已被广泛应用于科学研究中,以研究 TRPV1 在各种生理和病理过程中的作用,包括疼痛感知、炎症和神经退行性疾病 .

准备方法

合成路线和反应条件

AMG 9810 的合成涉及多个步骤,从制备核心结构开始,核心结构是肉桂酰胺衍生物。合成路线通常包括以下步骤:

    形成苯并二恶烷核心: 这涉及使合适的起始材料反应以形成 2,3-二氢-1,4-苯并二恶烷核心。

    引入丙-2-烯酰胺基:

    最终组装: 最后一步涉及将苯并二恶烷核心与丙-2-烯酰胺基偶联以形成 AMG 9810。

工业生产方法

AMG 9810 的工业生产遵循类似的合成路线,但已针对大规模生产进行了优化。 这包括使用高产率反应、有效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

AMG 9810 会发生各种化学反应,包括:

    氧化: 该化合物可以发生氧化反应,尤其是在苯并二恶烷核心上。

    还原: 还原反应可以在丙-2-烯酰胺基上发生。

常用试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。

    取代: 取代反应通常涉及在受控条件下卤化剂(如溴或氯)。

主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,苯并二恶烷核心的氧化可以导致醌的形成,而丙-2-烯酰胺基的还原可以产生胺 .

科学研究应用

Cancer Research

AMG9810 has been studied for its effects on tumorigenesis and cancer cell proliferation. Research indicates that this compound can promote skin tumorigenesis in mouse models. In a study where mice were treated topically with this compound after being initiated with 7,12-dimethylbenz[a]anthracene (DMBA), there was a significant increase in the number of papillomas developed compared to control groups. The tumors exhibited higher levels of epidermal growth factor receptor (EGFR) expression and activation of downstream signaling pathways such as Akt/mTOR, suggesting that TRPV1 antagonism may influence tumor growth dynamics .

Table 1: Effects of this compound on Tumorigenesis

Study FocusFindings
Skin TumorigenesisIncreased papilloma development in mice treated with this compound
EGFR ActivationEnhanced EGFR expression and phosphorylation in this compound-treated tumors
Signaling PathwaysUpregulation of Akt/mTOR signaling associated with tumor growth

Pain Management

This compound's role as a TRPV1 antagonist positions it as a potential therapeutic agent for pain management. Studies have demonstrated that systemic administration of this compound effectively blocks thermal hypersensitivity, which is a common symptom in various pain conditions. This suggests that this compound could be beneficial in treating conditions characterized by heightened pain sensitivity .

Case Study: Thermal Hypersensitivity

In preclinical models, this compound was shown to reduce thermal hypersensitivity induced by inflammatory agents. This reduction indicates its potential utility in managing pain associated with inflammatory diseases .

Neuroprotection

Emerging research also highlights the neuroprotective properties of this compound. In models of ischemic stroke, TRPV1 antagonism has been associated with reduced neuronal damage and improved outcomes post-injury. This effect is believed to be mediated through the modulation of excitotoxic pathways that contribute to neuronal death during ischemic events .

Table 2: Neuroprotective Effects of this compound

Study FocusFindings
Ischemic Stroke ModelsReduced neuronal damage post-stroke when treated with this compound
MechanismModulation of excitotoxic pathways leading to neuroprotection

Radiosensitization in Cancer Therapy

Recent studies have explored the use of this compound as a radiosensitizer in cancer therapy. By inhibiting TRPV1, this compound has been shown to enhance the effectiveness of radiation therapy in cancer cells, leading to increased cell death when combined with γ-irradiation treatments . This application underscores the potential for combining TRPV1 antagonists with conventional cancer therapies to improve treatment outcomes.

作用机制

AMG 9810 通过选择性结合并拮抗 TRPV1 受体来发挥作用。该受体是一个配体门控离子通道,可被各种刺激激活,包括热、质子和辣椒素。通过阻断 TRPV1,AMG 9810 抑制钙离子流入细胞,从而减少疼痛和炎症的感觉。 所涉及的分子靶标和途径包括抑制钙信号传导和调节下游效应子(如蛋白激酶和转录因子) .

相似化合物的比较

类似化合物

    辣椒素嗪: 另一种具有类似性质但效力较低的 TRPV1 拮抗剂。

    SB-705498: 一种用于疼痛和炎症研究的选择性 TRPV1 拮抗剂。

    AMG 517: 一种有效的 TRPV1 拮抗剂,具有类似的作用机制。

AMG 9810 的独特性

AMG 9810 的独特之处在于它对 TRPV1 受体具有高效力和选择性。与其他 TRPV1 拮抗剂相比,它具有更好的生物利用度和药代动力学特性,使其成为科学研究中的一种宝贵工具。 此外,它能够阻断所有已知的 TRPV1 激活模式,包括辣椒素、质子和热,使其与其他类似化合物有所区别 .

生物活性

AMG9810 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain sensation and inflammatory responses. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and cancer biology. Below, we explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : (2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide
  • IC50 : 17 nM (indicating high potency as a TRPV1 antagonist)
  • Mechanism of Action : Inhibits activation of TRPV1 by capsaicin, protons, heat, and other endogenous ligands .

Pharmacological Activity

This compound exhibits several key pharmacological activities:

  • TRPV1 Antagonism : this compound effectively inhibits TRPV1-mediated responses, which are crucial in nociception (pain perception). This antagonism can lead to antihyperalgesic effects in models of inflammatory pain .
  • Impact on EGFR Signaling : Studies indicate that this compound treatment can enhance epidermal growth factor receptor (EGFR) signaling pathways. In an animal model, this compound treatment resulted in increased levels of phosphorylated EGFR and downstream signaling molecules such as Akt and mTOR, suggesting a role in tumorigenesis .

In Vivo Studies

A series of in vivo studies have been conducted to evaluate the effects of this compound on pain and inflammation:

  • Acute Animal Study :
    • Methodology : SKH-1 hairless mice were treated with this compound on one side of their dorsal skin while the other side received a vehicle control. Treatment durations included 0.5, 1, and 3 hours.
    • Results : Immunofluorescence analysis showed a significant increase in phosphorylated Akt (Ser473) and mTOR (Ser2481) levels in this compound-treated skin compared to controls. This suggests enhanced signaling through the Akt/mTOR pathway following TRPV1 antagonism .
  • Tumorigenesis Studies :
    • This compound was shown to induce tumorigenesis in mouse skin models by activating the EGFR/Akt/mTOR signaling pathway. The compound led to a 3.3-fold increase in phosphorylated Akt levels compared to vehicle-treated tumors .

Case Studies

  • A study demonstrated that this compound inhibited TRPV1 activation induced by various stimuli, including piperine and extracts from Piper chaba. This highlights its potential use in managing conditions characterized by excessive TRPV1 activation .
  • Another investigation into the compound's role in cancer biology indicated that this compound might facilitate tumor growth through enhanced EGFR signaling pathways. This finding raises questions about the dual role of TRPV1 antagonists in both pain relief and cancer progression .

Summary Table of Biological Effects

Biological Activity Effect/Outcome Reference
TRPV1 AntagonismInhibition of pain sensation
EGFR ActivationIncreased phosphorylation levels
TumorigenesisEnhanced Akt/mTOR signaling
Inhibition of TRPV1 ActivationReduced activation by piperine

常见问题

Basic Research Questions

Q. What are the key pharmacological parameters of AMG9810 relevant to experimental design?

this compound is a selective and competitive TRPV1 antagonist with species-specific potency: IC50 values of 24.5 nM (human TRPV1) and 85.6 nM (rat TRPV1) . Researchers should use these values to determine dosing in in vitro studies (e.g., 1–10 µM for cellular assays) and validate cross-species efficacy. For in vivo models, consider pharmacokinetic factors like bioavailability and blood-brain barrier penetration, as systemic administration in mice induces hyperthermia and analgesia .

Q. How can this compound be utilized to study TRPV1-mediated signaling pathways in cancer models?

this compound reduces CXCR4 expression and inhibits CXCL12-induced migration in multiple myeloma cells via downregulation of pErk1/2 and pAKT phosphorylation . Methodologically, combine this compound (e.g., 10 µM) with migration assays (e.g., Transwell) and Western blotting to quantify pathway inhibition. Include controls with TRPV1 agonists (e.g., capsaicin) to confirm target specificity .

Q. What are standard assays to assess this compound’s effects on neuronal activity?

Calcium imaging (Δratio F340/F380) is effective for evaluating this compound’s inhibition of TRPV1-mediated neuronal responses. For example, pre-treat sensory neurons with this compound (1 µM) to attenuate SA1P- or capsaicin-induced calcium transients . Pair this with electrophysiology to measure changes in membrane potential, particularly in TRPV1-expressing neurons (e.g., ARC POMC neurons) .

Advanced Research Questions

Q. How does this compound enhance TRAIL-induced cytotoxicity in apoptosis-resistant tumor cells?

this compound sensitizes cells to TRAIL by amplifying caspase-3/7 activation and membrane damage, independent of classical apoptosis pathways. Use combinatorial dosing (e.g., 10–50 µM this compound + TRAIL) in viability assays (e.g., MTT) and monitor caspase activity via fluorogenic substrates. Note that efficacy varies by cell type: this compound shows stronger synergy in SAOS-2 osteosarcoma cells than in HOS cells .

Q. What mechanisms underlie contradictory findings in this compound’s efficacy across pain models?

While this compound attenuates NMDA-induced mechanical hyperalgesia via TRPV1 blockade in trigeminal neurons , it fails to reverse neuropathic pain in SNI models, where TRPA1 antagonism is required . To resolve such discrepancies:

  • Compare ligand specificity (e.g., test this compound against TRPA1 agonists like MO).
  • Evaluate tissue-specific TRPV1 expression (e.g., peripheral vs. central neurons).
  • Use knockout models to confirm target engagement .

Q. How can this compound’s neuroprotective effects in Parkinson’s disease (PD) models be optimized?

In 6-OHDA-induced PD models, this compound reduces dopaminergic neuron death in the substantia nigra. Administer this compound systemically (e.g., 30 mg/kg i.p.) and assess motor deficits via rotarod or beam-walking tests. Combine with immunohistochemistry to quantify tyrosine hydroxylase-positive neurons. Note that efficacy may depend on disease stage; administer this compound prophylactically for maximal neuroprotection .

Q. What experimental strategies mitigate this compound’s confounding hyperthermic effects in vivo?

this compound-induced hyperthermia in wild-type mice complicates behavioral studies. To control for this:

  • Use TRPV1 knockout mice as negative controls.
  • Monitor core temperature via telemetry and adjust dosing schedules (e.g., lower doses or staggered administration).
  • Isolate thermal analgesia effects by comparing responses to noxious heat (e.g., Hargreaves test) pre- and post-treatment .

Q. How does this compound modulate TRPV1 channel dynamics at the molecular level?

Single-molecule studies reveal that this compound increases TRPV1’s lateral diffusion constant (Dχ) by 41%, altering channel conformation. Use fluorescence labeling (e.g., VSL or OP tags) and time-lapse microscopy to track this compound-induced structural changes. Compare with agonists like capsaicin to differentiate antagonist-driven motions .

Q. Methodological Considerations

Q. What controls are essential when studying this compound in TRPV1-dependent pathways?

  • Pharmacological controls : Co-administer TRPV1 agonists (e.g., capsaicin) to reverse this compound’s effects.
  • Genetic controls : Use TRPV1−/− models to confirm on-target activity.
  • Vehicle controls : Account for solvent effects (e.g., DMSO concentration ≤0.003% v/v) .

Q. How should researchers address this compound’s potential off-target effects?

this compound (100 nmol) does not inhibit TRPA1-mediated responses (e.g., MO-induced nociception), confirming specificity . However, at high doses (>50 µM), non-specific kinase inhibition may occur. Pre-test this compound against unrelated targets (e.g., PI3Kδ) using enzymatic assays and include comparator antagonists (e.g., capsazepine) .

Q. Data Interpretation and Validation

Q. How to reconcile in vitro and in vivo discrepancies in this compound’s vascular effects?

this compound reduces ear vasculature dilation but not synovial vasoconstriction in mice . This tissue-specificity may arise from differential TRPV1 expression in endothelial vs. smooth muscle cells. Validate with:

  • Immunofluorescence staining for TRPV1 in vascular beds.
  • Ex vivo assays (e.g., wire myography) to isolate vascular responses .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC50/IC50. For behavioral data (e.g., mechanical hypersensitivity), apply repeated-measures ANOVA with post hoc corrections (e.g., Bonferroni). Report effect sizes and confidence intervals to contextualize translational relevance .

属性

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFUVZVLYUPRG-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545395-94-6
Record name AMG-9810
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0545395946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMG-9810
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182HIJ2D7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。